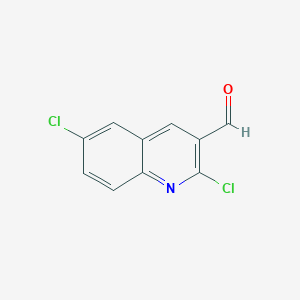

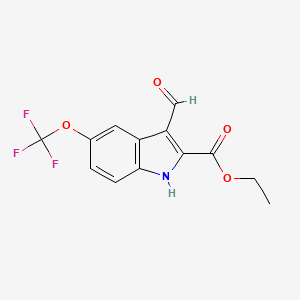

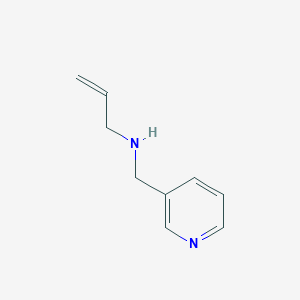

2-cyclopentyl-1H-indole-3-carbaldehyde

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“2-cyclopentyl-1H-indole-3-carbaldehyde” is a derivative of “1H-indole-3-carbaldehyde”, also known as indole-3-aldehyde and 3-formylindole . It is a metabolite of dietary L-tryptophan which is synthesized by human gastrointestinal bacteria, particularly species of the Lactobacillus genus .

Synthesis Analysis

The synthesis of indole-3-carbaldehyde derivatives, such as “2-cyclopentyl-1H-indole-3-carbaldehyde”, typically involves the intermediates indole-3-acetaldoxime and indole-3-acetonitrile . The enzyme Cytochrome P450 (CYP) 71B6 has been shown to efficiently convert indole-3-acetonitrile into indole-3-carbaldehyde .Chemical Reactions Analysis

Indole-3-carbaldehyde, the parent compound of “2-cyclopentyl-1H-indole-3-carbaldehyde”, has reactivity typical of aromatic aldehydes. It can easily be oxidized to indole-3-carboxylic acid .Applications De Recherche Scientifique

Synthesis and Catalysis

Gold-Catalyzed Cycloisomerizations : A method for preparing 1H-indole-2-carbaldehydes through gold(I)-catalyzed cycloisomerization offers a straightforward approach, achieving products in good to excellent yields. This process is significant for its operational simplicity and efficiency across a range of substrates, highlighting the catalytic versatility of gold in synthesizing complex indole structures (Kothandaraman et al., 2011).

Microwave-Assisted Synthesis : The microwave-assisted synthesis of indole-based chromene derivatives showcases an efficient one-pot cyclocondensation reaction. This method stands out for its high yield, selectivity, and shorter reaction time, emphasizing the role of microwave irradiation in enhancing synthetic processes (Kathrotiya & Patel, 2012).

Copper-Catalyzed Benzannulation : A copper-catalyzed, three-component formal [3+1+2] benzannulation for synthesizing carbazoles and indoles demonstrates an efficient approach to polycyclic compounds. This method features high atom economy and uses inexpensive catalysts and oxidants, providing a broad substrate scope (Guo et al., 2020).

Biological Activity

Antimicrobial and Antiproliferative Properties : Indole derivatives synthesized through various methods have been explored for their antimicrobial and antiproliferative activities. For instance, 2-cyanoethanthioamide reacted with 1H-indole-3-carbaldehyde to yield compounds evaluated for antimicrobial activity, indicating the potential of indole derivatives in medical chemistry (Attaby et al., 2007).

Synthesis of Indole-Coumarin Hybrids : The synthesis of indole-coumarin hybrids, aimed at anticancer applications, demonstrates the innovative combination of two bioactive frameworks. These hybrids show promising anticancer activities, underscoring the potential of designing novel therapeutic agents by merging different pharmacophores (Kamath et al., 2015).

Orientations Futures

Indole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures . They have a vital role as precursors for the synthesis of various heterocyclic derivatives . Therefore, the study and application of “2-cyclopentyl-1H-indole-3-carbaldehyde” and similar compounds could be a promising area for future research.

Propriétés

IUPAC Name |

2-cyclopentyl-1H-indole-3-carbaldehyde |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H15NO/c16-9-12-11-7-3-4-8-13(11)15-14(12)10-5-1-2-6-10/h3-4,7-10,15H,1-2,5-6H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QWJLWGDYSIBBQE-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(C1)C2=C(C3=CC=CC=C3N2)C=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H15NO |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

213.27 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-cyclopentyl-1H-indole-3-carbaldehyde | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Chloro-2-(2,5-dimethylphenyl)imidazo[1,2-a]pyridine](/img/structure/B1351799.png)

![N,N-Dimethyl[2-(2-pyrrolidinyl)phenyl]methanamine](/img/structure/B1351803.png)

![Methyl 6-amino-4-(4-hydroxyphenyl)-3-methyl-1,4-dihydropyrano[2,3-c]pyrazole-5-carboxylate](/img/structure/B1351804.png)

![4-chloro-1-(4-fluorophenyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B1351813.png)

![4-Chloro-2-phenylthieno[2,3-d]pyrimidine](/img/structure/B1351817.png)